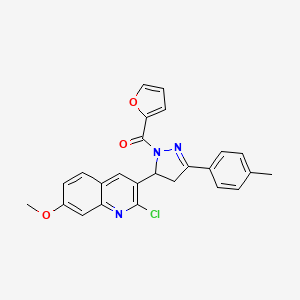![molecular formula C13H21NO B2525027 [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol CAS No. 2137771-46-9](/img/structure/B2525027.png)
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMPPM and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridinyl methanol derivatives, have been explored. These complexes have shown applications in catalytic oligomerization of ethylene, demonstrating significant activity and selectivity in producing dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).
- Research on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes includes the preparation of oligothiophenes bearing pyridinyl segments. These compounds exhibit stability in air and organic solvents, which could be important for applications in electronic materials (Chahma, Riopel, & Arteca, 2021).
Catalysis and Material Science
- Studies on dinuclear complexes with chloride-bridged octahedral complexes, including pyridinyl methanol ligands, have provided insights into their structure and potential uses in ethylene oligomerization, showing high catalytic efficiency (Kermagoret & Braunstein, 2008).
- Research on the experimental and statistical mechanical studies of heats of dilution of alkanols in pyridine derivatives has led to insights into molecular interactions, which are crucial for designing solvent systems in chemical processes (Heintz, Wandschneider, Lüning, & Marczak, 2006).
Advanced Applications
- Enantioselective Michael addition reactions facilitated by pyrrolidinemethanols have been studied for their efficiency in producing high-yield products. This research is significant for asymmetric synthesis, a key area in material science and pharmaceuticals (Lattanzi, 2006).
Eigenschaften
IUPAC Name |
[6-(2,4-dimethylpentan-3-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)13(10(3)4)12-6-5-11(8-15)7-14-12/h5-7,9-10,13,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBHHOVZGKSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
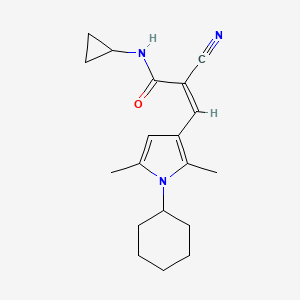
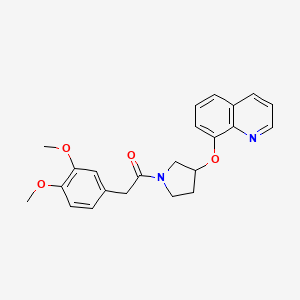
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
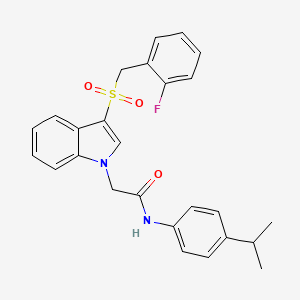
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)
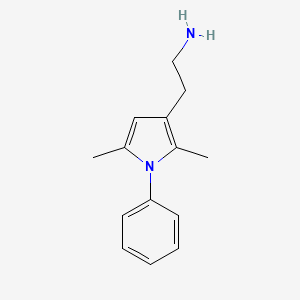
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)
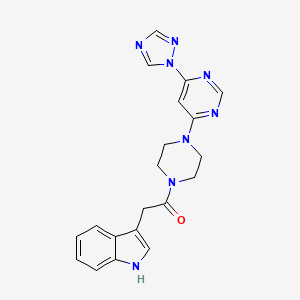
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)
